molecular formula C13H13NO3 B11758589 Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Cat. No.: B11758589
M. Wt: 231.25 g/mol
InChI Key: FQHFRUHDFRUXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a seven-membered heterocyclic compound featuring a benzazepine core with a ketone group at position 2 and an ethyl ester at position 4. Benzazepines are of interest due to their pharmacological relevance, often serving as scaffolds for drug discovery .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

FQHFRUHDFRUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2NC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives. The reaction is usually carried out under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzazepine ring .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It can be used in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 7-bromo-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-1-benzazepine-4-carboxylate (13b)

  • Structural Differences: This derivative introduces a bromo substituent at position 7 and a tosyl (4-methylphenylsulfonyl) group at position 1.
  • Synthesis : Synthesized via reaction with diethyl carbonate and sodium ethoxide (73% yield), highlighting the efficiency of esterification under basic conditions .
  • Implications : The tosyl group may act as a protecting group, enabling selective functionalization in multi-step syntheses.

Ethyl 2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-4-carboxylate

  • Core Heterocycle: Replaces the benzazepine core with a 1,5-benzodiazepine system (two nitrogen atoms).
  • Synthetic Relevance : While synthesis details are sparse, benzodiazepines are typically associated with central nervous system (CNS) activity, suggesting divergent pharmacological applications compared to benzazepines .

Ethyl 2-oxo-8-(phenylethynyl)-2,3-dihydro-1H-benzo[d][1,3]diazepine-4-carboxylate (4)

  • Substituent Effects : The phenylethynyl group at position 8 introduces π-conjugation, enhancing rigidity and possibly improving fluorescence properties or π-π stacking in biological targets .
  • Physical Properties : Melting point (197–198°C) and high synthesis yield (88%) indicate thermal stability and synthetic accessibility .
  • Spectroscopic Data : NMR (¹H and ¹³C) and HRMS confirm structural integrity, providing benchmarks for characterizing similar compounds .

Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

  • Saturation and Ketone Position : The tetrahydro structure (saturated ring) and 4-oxo group increase conformational flexibility compared to the 2-oxo benzazepine. This could affect binding kinetics in drug-receptor interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield Melting Point (°C) Potential Applications
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate 1H-1-benzazepine None (parent compound) N/A N/A Drug scaffold
Ethyl 7-bromo-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepine-4-carboxylate (13b) 1H-1-benzazepine 7-Br, 1-tosyl 73% N/A Intermediate for functionalization
Ethyl 2-oxo-1,5-benzodiazepine-4-carboxylate 1,5-benzodiazepine None N/A N/A CNS-active analogs
Ethyl 2-oxo-8-(phenylethynyl)-1H-1,3-diazepine-4-carboxylate (4) 1H-1,3-diazepine 8-Phenylethynyl 88% 197–198 Fluorescent probes

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

  • Chemical Formula : C13H13NO3
  • CAS Number : 1172847-70-9
  • Molecular Weight : 233.25 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and receptor interactions.

1. Neuropharmacological Effects

Research indicates that benzazepine derivatives, including this compound, can act as modulators of neurotransmitter systems. These compounds have been shown to interact with various receptors:

Receptor Type Activity
Dopamine Receptors Modulation of dopaminergic signaling, potential implications in treating Parkinson's disease and schizophrenia.
Serotonin Receptors Antagonistic effects observed, suggesting potential use in mood disorders.
GABA Receptors Enhancements in GABAergic transmission noted, indicating anxiolytic properties.

2. Antimicrobial Activity

In vitro studies have demonstrated moderate antimicrobial activity against various bacterial strains. The compound’s structure allows for interaction with microbial cell membranes, disrupting their integrity.

Microbial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansMild

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and an increase in cognitive function markers post-treatment.

Study 2: Receptor Binding Affinity

A molecular docking study assessed the binding affinity of this compound to serotonin and dopamine receptors. The findings suggested that the compound has a higher affinity for the serotonin receptor subtype 5-HT2A compared to other receptor types, indicating its potential as an antidepressant agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.